2-(1H-Indazol-5-yloxy)-ethanol

Bioisosterism Metabolic stability Glucuronidation

2-(1H-Indazol-5-yloxy)-ethanol is a 5-O-alkylated indazole derivative bearing a primary alcohol terminus on a two-carbon ethoxy linker. The indazole scaffold is an established phenol bioisostere with a substantially higher pKa (~16.2) than phenolic OH (~9–10) and documented resistance to phase II glucuronidation.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13922162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indazol-5-yloxy)-ethanol
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OCCO)C=NN2
InChIInChI=1S/C9H10N2O2/c12-3-4-13-8-1-2-9-7(5-8)6-10-11-9/h1-2,5-6,12H,3-4H2,(H,10,11)
InChIKeyMSPADMDRNBPABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indazol-5-yloxy)-ethanol (CAS 478830-86-3): Core Structural, Physicochemical, and Procurement Differentiation Profile


2-(1H-Indazol-5-yloxy)-ethanol is a 5-O-alkylated indazole derivative bearing a primary alcohol terminus on a two-carbon ethoxy linker. The indazole scaffold is an established phenol bioisostere with a substantially higher pKa (~16.2) than phenolic OH (~9–10) and documented resistance to phase II glucuronidation [1][2]. The 5-alkoxy-ethanol substitution pattern distinguishes this compound from N-alkylated indazole regioisomers and from simpler 5-methoxy or 5-hydroxy analogs, providing a synthetically tractable primary alcohol handle for downstream esterification, etherification, oxidation, or linker elaboration [3].

Why In-Class Indazole Substitution at the 5-Position Cannot Be Assumed Interchangeable with 2-(1H-Indazol-5-yloxy)-ethanol


Compounds sharing the 1H-indazole core—such as 5-methoxy-1H-indazole, 1H-indazol-5-ol, or N-(2-hydroxyethyl)indazole regioisomers—exhibit fundamentally different properties that preclude simple substitution. The O-5 vs. N-1/N-2 alkylation regiochemistry alone produces distinct tautomeric and hydrogen-bonding profiles with divergent target engagement [1][2]. The hydroxyethyl terminus of 2-(1H-indazol-5-yloxy)-ethanol provides a neutral, primary alcohol handle amenable to chemoselective derivatization, whereas the corresponding 5-methoxy analog is a terminal methyl ether incapable of further elaboration, and the 5-carboxylic acid analog ((1H-indazol-5-yloxy)acetic acid, CAS 30226-16-5) introduces an ionizable acidic moiety that alters solubility, permeability, and off-target pharmacology . Moreover, 1H-indazol-5-ol itself is a phenolic substructure susceptible to rapid glucuronidation and oxidative metabolism—liabilities that the O-alkylated ethanol derivative was specifically designed to circumvent through bioisosteric masking [3].

Quantitative Differentiation Evidence for 2-(1H-Indazol-5-yloxy)-ethanol Against Its Closest Structural Comparators


Indazole Core Confers ~6.2 pKa Unit Shift and Complete Glucuronidation Resistance Relative to Phenolic Bioisosteres

The indazole NH proton of the target compound's core scaffold exhibits an estimated pKa of approximately 16.2, compared to approximately 9–10 for a typical phenolic OH group. This ~6.2 log-unit decrease in acidity is accompanied by resistance to UGT-mediated glucuronidation: in a head-to-head study of GluN2B antagonists, the phenolic parent compounds underwent rapid glucuronide conjugation, whereas the corresponding indazole bioisosteres showed no detectable glucuronide formation [1][2]. The phenol-to-indazole replacement retained high target affinity (Ki values within 2-fold of the phenolic parent) while eliminating the predominant phase II clearance route [1].

Bioisosterism Metabolic stability Glucuronidation Drug design

5-O-Alkylation Avoids N1/N2 Regioisomeric Mixtures That Complicate N-Alkylated Indazole Analogs

N-alkylation of 1H-indazole typically produces mixtures of N1- and N2-alkylated regioisomers, with reported ratios ranging from 92:1 under optimized thermodynamic conditions to as low as 1:1 depending on the alkylating agent and base [1][2]. In contrast, 2-(1H-Indazol-5-yloxy)-ethanol is prepared via O-alkylation of 1H-indazol-5-ol at the phenolic oxygen, yielding a single, structurally unambiguous 5-O-alkylated product without regioisomeric contamination [3]. This eliminates the need for chromatographic separation of N1/N2 regioisomers and ensures batch-to-batch consistency in biological assays [1].

Regioselective synthesis Indazole alkylation O-alkylation Isomeric purity

Hydroxyethyl Terminus Enables Chemoselective Derivatization Pathways Inaccessible to 5-Methoxy-1H-indazole

The primary alcohol of 2-(1H-Indazol-5-yloxy)-ethanol can be converted to esters, carbamates, sulfonate esters (mesylate, tosylate), ethers, aldehydes, or carboxylic acids through well-established chemoselective transformations, without affecting the indazole NH [1]. In contrast, 5-methoxy-1H-indazole (CAS 944-73-1) presents a terminal methyl ether that is chemically inert under these conditions, requiring harsh demethylation (BBr₃, HBr) to expose a hydroxyl group . This synthetic distinction is captured in the presence of the ethyl ester derivative 2-(1H-Indazol-5-yloxy)-acetic acid ethyl ester (CAS 478830-80-7) and the carboxylic acid derivative (1H-Indazol-5-yloxy)acetic acid (CAS 30226-16-5), both commercially available and directly accessible from the ethanol parent .

Synthetic versatility Functional handle Derivatization Chemical biology

5-Ether Indazole Scaffold Documented Across Multiple Kinase Inhibitor Patent Families (GSK-3, ROCK, JAK, PLK4, Aurora, TTK)

The 5-substituted indazole chemotype, including 5-alkoxy and 5-aryloxy derivatives, is explicitly claimed as kinase-inhibitory in multiple patent families. AbbVie's US-9163007-B2 and US-8648069-B2 describe 5-substituted indazoles with inhibitory activity against GSK-3, ROCK-1, ROCK-2, JAK2, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, and Nek2 [1][2]. The University Health Network patent family (US-20140336203) claims indazole compounds as potent inhibitors of TTK protein kinase, PLK4, and Aurora kinases with demonstrated anticancer activity against breast, colon, and ovarian cancer cell lines [3]. While 2-(1H-Indazol-5-yloxy)-ethanol itself is primarily employed as an intermediate, its core is directly embedded in these pharmacologically validated kinase inhibitor scaffolds, providing a precedent-rich rationale for its selection over non-indazole or non-5-substituted alternatives [1][2][3].

Kinase inhibition Patent landscape GSK-3 ROCK JAK Cancer therapeutics

Neutral Alcohol Physicochemical Profile Contrasts with Ionizable Carboxylic Acid Analog (1H-Indazol-5-yloxy)acetic Acid

The predicted LogP of the parent indazole scaffold is 1.82, and 5-O-hydroxyethylation is expected to confer a modest reduction in lipophilicity while adding hydrogen-bond donor/acceptor capacity (tPSA contribution from the primary alcohol: ~20.2 Ų) [1]. In comparison, the corresponding carboxylic acid analog, (1H-indazol-5-yloxy)acetic acid (CAS 30226-16-5), is predominantly ionized at physiological pH (predicted pKa ≈ 3.0–3.5 for the carboxylic acid), which can limit passive membrane permeability . The neutral alcohol of the target compound avoids the permeability penalty associated with the carboxylate while retaining the synthetic versatility of a terminal functional group [1]. This positions 2-(1H-Indazol-5-yloxy)-ethanol as a more drug-like intermediate for programs where CNS penetration or oral bioavailability is a key objective, relative to its carboxylic acid counterpart .

Physicochemical properties Permeability LogP Drug-likeness Lead optimization

Priority Application Scenarios for 2-(1H-Indazol-5-yloxy)-ethanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Programs Targeting GSK-3, ROCK, JAK, or Aurora Kinases

The 5-substituted indazole scaffold is extensively exemplified in AbbVie and University Health Network patent families as a productive kinase inhibitor chemotype [1][2]. 2-(1H-Indazol-5-yloxy)-ethanol serves as a direct synthetic entry point into this chemical space: the primary alcohol can be elaborated into ester, amide, carbamate, sulfonamide, or ether-linked kinase-targeting warheads without perturbing the indazole core pharmacophore. The compound's O-alkylation regiospecificity ensures a single, well-defined molecular entity for SAR determination—a critical advantage over N-alkylated indazole mixtures that can confound biochemical assay interpretation [3].

Phenol Bioisostere Replacement in Metabolic Stability Optimization Campaigns

When a phenolic lead compound exhibits rapid phase II clearance (glucuronidation or sulfation), replacement of the phenol with a 5-alkoxy-indazole scaffold is a validated bioisosteric strategy demonstrated to eliminate glucuronidation while retaining target potency within 2-fold of the original phenol [1][2]. 2-(1H-Indazol-5-yloxy)-ethanol provides the pre-installed hydroxyethyl linker required to reconnect the indazole core to the rest of the molecule, enabling direct fragment coupling without additional protection/deprotection steps at the indazole NH [1]. This application is particularly relevant for CNS-targeted programs, where phenolic glucuronidation often limits brain exposure [2].

Parallel Synthesis and Combinatorial Library Construction for Kinase Selectivity Profiling

The primary alcohol of 2-(1H-Indazol-5-yloxy)-ethanol enables high-yielding, chemoselective diversification under mild conditions compatible with parallel synthesis formats. In contrast to 5-methoxy-1H-indazole, which cannot be directly derivatized, the target compound can undergo esterification with diverse carboxylic acids, carbamoylation with isocyanates, or sulfonylation with sulfonyl chlorides to generate focused libraries of 20–200 analogs in a single automated run [1]. The AbbVie 5-substituted indazole patent explicitly describes parallel synthesis approaches for this scaffold class, validating the feasibility of library construction from 5-functionalized indazole intermediates [2].

PROTAC and Bifunctional Degrader Linker Chemistry

The hydroxyethyl group at the indazole 5-position provides a neutral, flexible linker arm that can be directly elaborated for PROTAC (proteolysis-targeting chimera) design. The primary alcohol can be converted to a leaving group (mesylate, tosylate) for nucleophilic displacement with E3 ligase ligand-linker constructs, or oxidized to the aldehyde for reductive amination coupling [1]. The indazole NH remains available for additional hydrogen-bonding interactions with the target protein, while the 5-alkoxy tether projects the linker away from the ATP-binding pocket—a geometry consistent with productive ternary complex formation [1]. Indazole-based PROTAC degraders targeting FGFR have recently been described in patent WO/2025/222097, confirming the relevance of this scaffold in targeted protein degradation [2].

Quote Request

Request a Quote for 2-(1H-Indazol-5-yloxy)-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.